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An In-depth Technical Guide on 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Executive Summary
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound of

significant interest in medicinal chemistry. As a conformationally restricted analog of kynurenic

acid, a key metabolite in the tryptophan-kynurenine pathway, it holds potential as a

neuroprotective agent.[1][2] Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA)

receptors and its analogs are being explored for therapeutic applications in a range of

neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive

review of the available literature on 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid,

covering its synthesis, physicochemical properties, and potential biological activities. Detailed

experimental protocols and structured data tables are presented to support researchers and

drug development professionals in their exploration of this molecule.

Introduction: Chemical Identity and Biological
Context
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (IUPAC Name: 2-oxo-3,4-dihydro-1H-

quinoline-4-carboxylic acid) is a derivative of the tetrahydroquinoline scaffold.[4] Its structure is

notable for the presence of a carboxylic acid group at the 4-position and a carbonyl group at

the 2-position of the saturated heterocyclic ring. This molecule is structurally related to
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kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant that

modulates glutamatergic neurotransmission.[2][3]

The biological rationale for investigating this compound stems from its potential to mimic or

modulate the activity of kynurenic acid. The kynurenine pathway metabolizes tryptophan into

several neuroactive compounds, including the neuroprotective kynurenic acid and the

excitotoxic quinolinic acid.[5] An imbalance in this pathway is implicated in various pathologies,

from neurodegenerative diseases to psychiatric disorders.[5] Therefore, synthetic analogs like

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are valuable tools for developing novel

therapeutics with improved pharmacokinetic profiles and target selectivity.[1][2]

Physicochemical and Spectroscopic Data
The fundamental properties of the title compound are crucial for its handling, characterization,

and formulation.

Table 1: Chemical and Physical Properties
Property Value Source

IUPAC Name
2-oxo-3,4-dihydro-1H-

quinoline-4-carboxylic acid
PubChem[4]

Molecular Formula C₁₀H₉NO₃ PubChem[4]

Molecular Weight 191.18 g/mol PubChem[4]

CAS Number 14179-84-1 PubChem[4]

Canonical SMILES
C1C(C2=CC=CC=C2NC1=O)

C(=O)O
PubChem[4]

InChIKey
UFTLCDHPTBFVHE-

UHFFFAOYSA-N
PubChem[4]

Table 2: Spectroscopic Data
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Spectroscopy Type Observed Peaks / Data Source

Infrared (IR)
ν, cm⁻¹: 3421 (OH), 1735

(C=O)
ResearchGate[6]

¹H NMR
Data not available in the

reviewed literature.

¹³C NMR
Data not available in the

reviewed literature.

Mass Spectrometry
Data not available in the

reviewed literature.

Elemental Analysis

Found: C 69.00%; H 6.87%; N

7.40%. Calculated for

C₁₁H₁₃NO₂: C 69.09%; H

6.85%; N 7.32% (Note: Data

for a related methyl derivative)

ResearchGate[6]

Chemical Synthesis
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives

typically involves the reduction of the corresponding quinoline precursors. Domino reactions,

which allow for the construction of complex molecules in a single operation, have also proven

valuable for generating tetrahydroquinoline scaffolds.[7]

A key synthetic approach involves the stereoselective reduction of substituted quinoline-4-

carboxylic acids. For instance, reduction with Raney nickel in an aqueous alkali solution can

yield the cis isomer of the tetrahydroquinoline-4-carboxylic acid product.[6]

Synthesis Workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Starting Materials Reaction Product

Substituted Quinoline-
4-carboxylic Acid

Reduction

e.g., Raney Nickel,
Aqueous Alkali 2-Oxo-1,2,3,4-tetrahydroquinoline-

4-carboxylic acid
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A generalized synthetic route to the target compound.

Experimental Protocol: Reduction of Quinoline-4-
Carboxylic Acid
The following is a generalized protocol based on methodologies reported for the synthesis of

related substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[6]

Preparation: A substituted quinoline-4-carboxylic acid is dissolved in an aqueous alkali

solution (e.g., sodium hydroxide).

Catalyst Addition: Raney nickel, a common catalyst for hydrogenation, is added to the

solution.

Reduction: The reaction mixture is subjected to a hydrogen atmosphere under specific

pressure and temperature conditions until the reduction is complete. The progress can be

monitored by techniques like Thin Layer Chromatography (TLC).

Work-up: After the reaction, the catalyst is filtered off. The filtrate is then acidified (e.g., with

hydrochloric acid) to precipitate the product.

Purification: The crude product is collected by filtration, washed, and can be further purified

by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure cis-isomer of the

tetrahydroquinoline-4-carboxylic acid.

Biological Activity and Therapeutic Potential
The therapeutic interest in 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is primarily

linked to its structural analogy to kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist

of ionotropic glutamate receptors, particularly the NMDA receptor, and also interacts with other

targets like the α7-nicotinic acetylcholine receptor.[3] These actions make it a neuroprotective

molecule.[2] Analogs of KYNA are being developed to improve blood-brain barrier permeability

and target specificity for treating conditions like Alzheimer's disease, epilepsy, and stroke.[1][2]

[8]
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Simplified Kynurenine Pathway and the Role of Analogs

Tryptophan

Kynurenine

Metabolism

Kynurenic Acid (KYNA) Quinolinic Acid (QUIN)

Neuroprotection
(NMDA Receptor Antagonism)

Excitotoxicity
(NMDA Receptor Agonism)

2-Oxo-1,2,3,4-tetrahydroquinoline-
4-carboxylic acid

Potential Therapeutic Action

Click to download full resolution via product page

The target compound's relationship to the kynurenine pathway.

While specific quantitative biological data for the title compound is not readily available in the

reviewed literature, multifunctional analogs of KYNA have been tested for a variety of activities

relevant to Alzheimer's disease.[1]

Table 3: Potential Biological Activities and Relevant
Assays
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Target / Activity Rationale / Relevance
Typical Experimental
Assay

NMDA Receptor Binding

Primary mechanism of action

for KYNA; potential

neuroprotection.[2]

Radioligand binding assays

using specific antagonists

(e.g., [³H]CGP 39653).

Acetylcholinesterase (AChE)

Inhibition

Relevant for symptomatic

treatment of Alzheimer's

disease.[1]

Ellman's method to measure

enzyme activity.

Aβ Fibrillation Interference

Aβ plaque formation is a

hallmark of Alzheimer's

disease.[1]

Thioflavin T (ThT) fluorescence

assay to monitor fibril

formation.

Antioxidant Activity
Oxidative stress is implicated

in neurodegeneration.

DPPH (2,2-diphenyl-1-

picrylhydrazyl) radical

scavenging assay.[1]

Experimental Protocol: NMDA Receptor Binding Assay
(General)
This protocol is a generalized example of how KYNA analogs are tested for their primary target

engagement.[1]

Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable

buffer.

Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor

antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (e.g., 2-
Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid).

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.
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Data Analysis: Non-specific binding is determined in the presence of a saturating

concentration of a known ligand. The IC₅₀ value (concentration of test compound that inhibits

50% of specific binding) is calculated by non-linear regression analysis.

Conclusion and Future Directions
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetically accessible molecule

with a strong rationale for investigation as a neuroprotective agent. Its structural relationship to

kynurenic acid places it within a well-validated area of medicinal chemistry focused on

modulating the kynurenine pathway for therapeutic benefit. While current literature provides a

foundation for its synthesis and characterization, a significant opportunity exists for further

research.

Future work should focus on the comprehensive biological evaluation of this compound.

Quantitative data from assays for NMDA receptor binding, AChE inhibition, and anti-amyloid

activity are needed to confirm its therapeutic potential. Furthermore, studies on its metabolic

stability and ability to cross the blood-brain barrier will be critical for its development as a

central nervous system drug. The exploration of structure-activity relationships (SAR) by

synthesizing and testing derivatives could lead to the discovery of even more potent and

selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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